molecular formula C17H17NO3 B5704872 N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE

N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE

Cat. No.: B5704872
M. Wt: 283.32 g/mol
InChI Key: XCROTKQCQMAGSV-UHFFFAOYSA-N
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Description

N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE is an organic compound with a complex structure that includes an acetylbenzyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE typically involves the reaction of 4-acetylbenzyl chloride with 4-hydroxyphenylacetamide under basic conditions. The reaction proceeds through the formation of an ether linkage between the benzyl and phenyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in oxidative stress pathways or bind to receptors that modulate inflammatory responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and anticancer properties.

    N-(4-ACETYL-PHENYL)-2-PHENOXY-ACETAMIDE: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE is unique due to its specific structural features, such as the acetylbenzyl ether linkage, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(4-acetylphenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)15-5-3-14(4-6-15)11-21-17-9-7-16(8-10-17)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCROTKQCQMAGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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